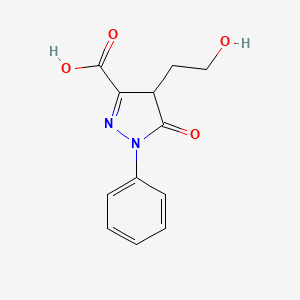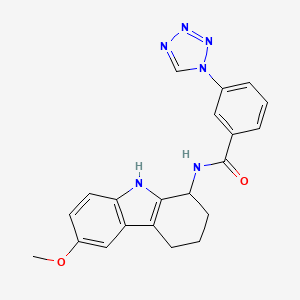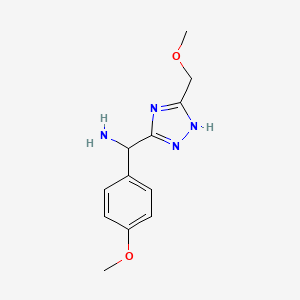
4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form 1-phenyl-3-methyl-5-pyrazolone.
Hydroxyethylation: The pyrazolone intermediate is then reacted with ethylene oxide or ethylene glycol in the presence of a base to introduce the hydroxyethyl group.
Carboxylation: Finally, the compound undergoes carboxylation, typically using carbon dioxide under high pressure and temperature, to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the pyrazole ring is particularly significant as it is a common motif in many pharmacologically active compounds.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, facilitating binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)-1-phenyl-3-methyl-5-pyrazolone: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Phenyl-3-methyl-5-pyrazolone: Lacks both the hydroxyethyl and carboxylic acid groups, resulting in different chemical and biological properties.
Uniqueness
The presence of both the hydroxyethyl and carboxylic acid groups in 4-(2-hydroxyethyl)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid provides a unique combination of reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(2-hydroxyethyl)-5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-7-6-9-10(12(17)18)13-14(11(9)16)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECYHGJQIKPRDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101140234 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-27-8 |
Source


|
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-4-(2-hydroxyethyl)-5-oxo-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101140234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(thiomorpholin-4-ylsulfonyl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603226.png)
![3-(4-hydroxy-2-methylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B603228.png)
![{5-Hydroxy-4-[(2-phenylmorpholin-4-yl)methyl]-1-benzofuran-3-yl}(4-methoxyphenyl)methanone](/img/structure/B603229.png)
![3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B603230.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(1H-indol-4-yl)-3-phenylpropanamide](/img/structure/B603234.png)
methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B603235.png)
![(2S)-2-PHENYL-2-[(2-{[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}ACETYL)AMINO]ETHANOIC ACID](/img/structure/B603237.png)
![1-(2-methoxyethyl)-4,6-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B603238.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B603241.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B603243.png)
![3-hydroxy-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-6-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B603244.png)
![N-[4-(5-methoxy-2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide](/img/structure/B603245.png)

